Lipophilicity (LogP) of Meta-Pentafluoroethyl vs. Trifluoromethyl and Unsubstituted Analogs
The lipophilicity of 1-Bromo-3-(pentafluoroethyl)benzene is significantly higher than that of its trifluoromethyl analog and the unsubstituted bromobenzene. This increase in LogP directly influences membrane permeability and distribution properties in drug discovery .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.1032 (calculated/predicted) |
| Comparator Or Baseline | 1-Bromo-3-(trifluoromethyl)benzene (LogP ~3.01, predicted); Bromobenzene (LogP ~2.99, experimental) |
| Quantified Difference | ΔLogP ≈ +1.09 vs. trifluoromethyl analog; ΔLogP ≈ +1.11 vs. bromobenzene |
| Conditions | Predicted LogP values; C2F5 group provides a substantial increase in lipophilicity over CF3 and H. |
Why This Matters
Higher LogP translates to improved membrane permeability and potential CNS penetration, a critical parameter for lead optimization in medicinal chemistry.
